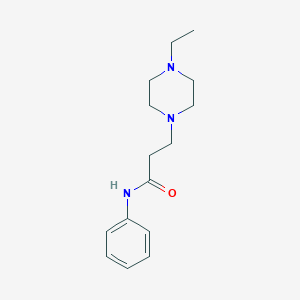![molecular formula C17H24N2O3S B248630 1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248630.png)
1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine, also known as MS-377, is a potent and selective agonist of the mu-opioid receptor. It was first synthesized in 2001 by researchers at the University of Michigan and has since been studied for its potential use in pain management and addiction treatment.
Wirkmechanismus
1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine works by binding to the mu-opioid receptor in the central nervous system, which leads to the activation of downstream signaling pathways. This results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and reward. However, unlike other opioids, 1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine does not activate the beta-arrestin pathway, which is associated with the development of tolerance and dependence.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also has a lower potential for respiratory depression and gastrointestinal side effects compared to other opioids. Additionally, 1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to reduce the rewarding effects of opioids and cocaine, suggesting its potential use in addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, as well as its ability to produce analgesia without the development of tolerance and dependence. However, its synthesis is complex and requires several steps, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine. One area of research is the development of new analgesics and opioid addiction treatments based on the structure of 1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine. Another area of research is the investigation of the role of the beta-arrestin pathway in the development of tolerance and dependence, and the potential use of 1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine in preventing these effects. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine in humans.
Synthesemethoden
1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine is synthesized through a multi-step process starting with 4-methylbenzenesulfonyl chloride and 1-pyrrolidinecarbonyl chloride. The final step involves the reaction of the intermediate product with piperidine in the presence of a base. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a higher affinity and selectivity for the mu-opioid receptor compared to other opioids such as morphine and fentanyl. This makes it a promising candidate for the development of new analgesics and opioid addiction treatments.
Eigenschaften
Produktname |
1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molekularformel |
C17H24N2O3S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H24N2O3S/c1-14-6-8-16(9-7-14)23(21,22)19-12-4-5-15(13-19)17(20)18-10-2-3-11-18/h6-9,15H,2-5,10-13H2,1H3 |
InChI-Schlüssel |
ZBIBRXPQGRMQLK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)

![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248627.png)
![Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone](/img/structure/B248628.png)
![1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
![1-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B248632.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B248633.png)